S100A2-p53-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

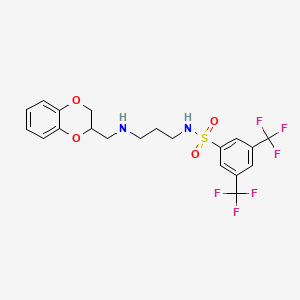

Molecular Formula |

C20H20F6N2O4S |

|---|---|

Molecular Weight |

498.4 g/mol |

IUPAC Name |

N-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C20H20F6N2O4S/c21-19(22,23)13-8-14(20(24,25)26)10-16(9-13)33(29,30)28-7-3-6-27-11-15-12-31-17-4-1-2-5-18(17)32-15/h1-2,4-5,8-10,15,27-28H,3,6-7,11-12H2 |

InChI Key |

JYSRREBPWYOTKR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNCCCNS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of S100A2-p53-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 is a critical nexus in cellular signaling, with significant implications in oncology, particularly in pancreatic cancer where S100A2 is frequently upregulated. This technical guide provides a comprehensive overview of the S100A2-p53 interaction and the mechanism of action of S100A2-p53-IN-1, a novel inhibitor of this protein-protein interaction. This document details the molecular underpinnings of the S100A2-p53 signaling axis, presents quantitative data on the efficacy of this compound, and provides detailed experimental protocols for the key assays used to characterize this interaction and its inhibition. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

The S100A2-p53 Signaling Axis

The S100A2 protein, a member of the S100 family of EF-hand calcium-binding proteins, plays a multifaceted role in cellular processes, including cell cycle progression and differentiation.[1] In certain cancerous tissues, such as head and neck squamous cell carcinoma and pancreatic cancer, S100A2 expression is elevated.[2] S100A2 directly interacts with the tumor suppressor protein p53 in a calcium-dependent manner.[2] This interaction has been shown to modulate the transcriptional activity of p53, a key regulator of cell growth, proliferation, and apoptosis.[2]

The binding of S100A2 to p53 has been mapped to the C-terminus of the p53 protein.[2] This interaction can enhance the binding of p53 to its consensus DNA sequence in the promoter regions of its target genes, thereby increasing their transcription.[2] One of the key downstream targets of the p53 pathway is the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest. The interaction between S100A2 and p53 is involved in the transcriptional regulation of p21.[1]

However, in the context of certain cancers like pancreatic cancer, the overexpression of S100A2 is thought to aberrantly modulate p53 function, contributing to tumor progression. This has led to the development of small molecule inhibitors that can disrupt the S100A2-p53 interaction as a potential therapeutic strategy.[3]

Signaling Pathway Diagram

This compound: A Novel Inhibitor

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between S100A2 and p53.[4] It is a 3,5-bis(trifluoromethyl)phenylsulfonamide derivative that was identified through in silico screening and subsequently synthesized and evaluated for its biological activity.[5][6]

Mechanism of Action

Computational docking studies predict that this compound binds to the p53-binding groove of S100A2.[5][6] This binding is thought to sterically hinder the interaction of p53 with S100A2, thereby inhibiting the formation of the S100A2-p53 complex. By disrupting this interaction, this compound is hypothesized to restore the normal tumor-suppressive functions of p53 that are dysregulated by the overexpression of S100A2 in cancer cells.

Inhibitor Action Diagram

Quantitative Data

The inhibitory activity of this compound has been quantified in pancreatic cancer cell lines. The following table summarizes the reported growth inhibition data.

| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| This compound (compound 51) | MiaPaCa-2 | Cytotoxicity | GI₅₀ | 1.2-3.4 | [4] |

| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 | Cytotoxicity | GI₅₀ | 2.97 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the S100A2-p53 interaction and the activity of this compound.

Co-immunoprecipitation of S100A2 and p53

This protocol is adapted from Mueller et al. (2005).[2]

Objective: To demonstrate the in vivo interaction between S100A2 and p53 in cultured cells.

Materials:

-

FADU or SCC-25 oral carcinoma cells

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors (e.g., Roche Complete Mini)

-

Anti-p53 antibody (e.g., DO-1 monoclonal antibody)

-

Anti-S100A2 antibody

-

Protein A/G-agarose beads

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Nonidet P-40

-

SDS-PAGE loading buffer

-

Calcium Chloride (CaCl₂) and EGTA solutions

Procedure:

-

Culture FADU or SCC-25 cells to 80-90% confluency.

-

Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-p53 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 2 hours at 4°C.

-

To investigate calcium dependency, supplement the lysis and wash buffers with either 1 mM CaCl₂ or 5 mM EGTA.

-

Wash the beads three times with Wash Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-S100A2 antibody.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a generalized procedure based on the description in Mueller et al. (2005).[2]

Objective: To determine if the S100A2-p53 interaction affects the DNA-binding activity of p53.

Materials:

-

Nuclear extracts from cells expressing p53

-

Recombinant human S100A2 protein

-

³²P-labeled double-stranded oligonucleotide containing the p53 consensus binding site from the p21 promoter

-

Binding Buffer: 20 mM HEPES (pH 7.9), 100 mM KCl, 0.2 mM EDTA, 2 mM DTT, 20% glycerol

-

Poly(dI-dC)

-

Unlabeled competitor oligonucleotide

-

Calcium Chloride (CaCl₂) and EGTA solutions

-

Native polyacrylamide gel (4-6%)

-

TBE Buffer

Procedure:

-

Prepare the binding reactions by incubating nuclear extract with poly(dI-dC) in Binding Buffer for 10 minutes on ice.

-

Add the ³²P-labeled oligonucleotide probe and incubate for an additional 20 minutes at room temperature.

-

For supershift assays, add the anti-p53 or anti-S100A2 antibody to the reaction mixture after the initial incubation with the probe and incubate for another 20 minutes.

-

To assess calcium dependency, add either CaCl₂ or EGTA to the binding reactions.

-

For competition assays, add a 50-fold molar excess of the unlabeled competitor oligonucleotide to a parallel reaction.

-

Resolve the protein-DNA complexes on a native polyacrylamide gel in 0.5x TBE buffer.

-

Dry the gel and visualize the radioactive bands by autoradiography.

Cytotoxicity Assay for this compound

This protocol is based on the methods described for similar compounds in Sun et al. (2022).[6]

Objective: To determine the growth inhibitory (GI₅₀) concentration of this compound in a cancer cell line.

Materials:

-

MiaPaCa-2 pancreatic cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Seed MiaPaCa-2 cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48 hours. Include a DMSO vehicle control.

-

After the incubation period, fix the cells by adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value using a non-linear regression analysis.

Experimental Workflow Diagram

Conclusion

The S100A2-p53 interaction represents a promising therapeutic target in cancers where S100A2 is overexpressed. The development of small molecule inhibitors like this compound provides a viable strategy to disrupt this oncogenic signaling axis. This technical guide has provided a detailed overview of the mechanism of action of this compound, supported by quantitative data and comprehensive experimental protocols. The continued investigation into the downstream consequences of S100A2-p53 inhibition and the optimization of lead compounds will be crucial for the clinical translation of this therapeutic approach. Further research is warranted to fully elucidate the role of the S100A2-p53 complex in different cellular contexts and to explore the full therapeutic potential of its inhibitors.

References

- 1. S100A2 - Wikipedia [en.wikipedia.org]

- 2. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of S100A2-p53-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of S100A2-p53-IN-1, a novel inhibitor of the S100A2-p53 protein-protein interaction. This compound, also identified as compound 51 and JA1124, emerged from in silico screening and has demonstrated potential as a therapeutic agent, particularly in pancreatic cancer, by inhibiting cancer cell growth.[1][2] This document details the scientific background, discovery methodology, a plausible synthetic route, available quantitative data, and relevant experimental protocols. Furthermore, it visualizes the underlying biological pathways and experimental workflows to facilitate a deeper understanding of this promising small molecule inhibitor.

Introduction: The S100A2-p53 Interaction as a Therapeutic Target

The S100 protein family comprises a group of small, acidic calcium-binding proteins that are implicated in a variety of cellular processes, including cell cycle regulation, differentiation, and signal transduction.[3] S100A2, a member of this family, is of particular interest in oncology as its expression is frequently dysregulated in various cancers. In pancreatic cancer, S100A2 is notably upregulated and has been identified as a potential drug target.[1][4]

The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis, and its inactivation is a hallmark of many cancers. The interaction between S100A2 and p53 is a key event in the pathology of certain cancers. This interaction is calcium-dependent and primarily occurs at the C-terminus of p53.[5] By binding to p53, S100A2 can modulate its transcriptional activity, thereby impacting cell proliferation and survival.[5] Consequently, the development of small molecule inhibitors that disrupt the S100A2-p53 interaction presents a promising therapeutic strategy to restore p53 function in cancer cells.

Discovery of this compound

This compound (N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide) was identified through a discovery pipeline that combined computational and experimental approaches.

In Silico Screening

The initial phase of discovery involved in silico screening of compound libraries to identify potential small molecules that could bind to the S100A2-p53 interaction interface.[4] This computational approach utilized the known three-dimensional structure of the S100A2-p53 complex to predict the binding of virtual compounds. The 3,5-bis(trifluoromethyl)benzene sulfonamide scaffold emerged as a promising candidate from these virtual screening efforts.[6]

Lead Identification and Optimization

Following the in silico identification, a focused library of 3,5-bis(trifluoromethyl)benzene sulfonamides was synthesized to explore the structure-activity relationship (SAR).[6] this compound (also referred to as compound 1 in the primary literature) was a key analog from this library.[6] Subsequent biological evaluation focused on the cytotoxic effects of these compounds on various cancer cell lines.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound has not been published in a peer-reviewed journal, a plausible and commonly employed synthetic route can be inferred from the synthesis of analogous compounds. The synthesis can be envisioned as a two-step process:

Step 1: Synthesis of N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (Intermediate 1)

This step involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with an excess of 1,6-diaminohexane. The use of a large excess of the diamine favors the formation of the mono-sulfonated product.

Step 2: Reductive Amination to Yield this compound

The final product is synthesized via reductive amination of Intermediate 1 with 4-bromobenzaldehyde. This reaction involves the formation of a Schiff base between the primary amine of the intermediate and the aldehyde, followed by reduction to the secondary amine.

A detailed, representative experimental protocol for this synthetic route is provided in Section 5.

Quantitative Data

The biological activity of this compound has been primarily characterized by its ability to inhibit the growth of various cancer cell lines. The GI50 (concentration for 50% growth inhibition) values have been determined for a panel of cell lines.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| MiaPaCa-2 | Pancreatic Cancer | 2.6 | [1] |

| PANC-1 | Pancreatic Cancer | 3.4 | [1] |

| HT-29 | Colon Cancer | 2.2 | [1] |

| MCF7 | Breast Cancer | 2.5 | [1] |

| A549 | Lung Cancer | 2.9 | [1] |

| DU-145 | Prostate Cancer | 2.8 | [1] |

| U-87 MG | Glioblastoma | 2.7 | [1] |

| SK-MEL-28 | Melanoma | 2.4 | [1] |

| IGROV1 | Ovarian Cancer | 2.3 | [1] |

| OVCAR-3 | Ovarian Cancer | 2.5 | [1] |

| HCT-116 | Colon Cancer | 2.1 | [1] |

| NCI-H460 | Lung Cancer | 2.9 | [1] |

| SF-268 | CNS Cancer | 2.6 | [1] |

| 786-0 | Kidney Cancer | 3.1 | [1] |

| ACHN | Kidney Cancer | 3.0 | [1] |

| UO-31 | Kidney Cancer | 3.3 | [1] |

| PC-3 | Prostate Cancer | 2.9 | [1] |

| CAKI-1 | Kidney Cancer | 3.2 | [1] |

| SN12C | Kidney Cancer | 3.1 | [1] |

| TK-10 | Kidney Cancer | 3.4 | [1] |

| UACC-62 | Melanoma | 2.5 | [1] |

| SK-MEL-5 | Melanoma | 2.6 | [1] |

| MALME-3M | Melanoma | 2.7 | [1] |

| M14 | Melanoma | 2.8 | [1] |

| MDA-MB-231 | Breast Cancer | 2.7 | [1] |

| HS 578T | Breast Cancer | 2.9 | [1] |

| BT-549 | Breast Cancer | 3.0 | [1] |

| T-47D | Breast Cancer | 2.8 | [1] |

| COLO 205 | Colon Cancer | 2.3 | [1] |

| KM12 | Colon Cancer | 2.4 | [1] |

| SW-620 | Colon Cancer | 2.2 | [1] |

| RPMI-8226 | Leukemia | 2.9 | [1] |

| K-562 | Leukemia | 3.1 | [1] |

| MOLT-4 | Leukemia | 3.0 | [1] |

| HL-60(TB) | Leukemia | 2.8 | [1] |

| CCRF-CEM | Leukemia | 2.9 | [1] |

| SR | Leukemia | 3.2 | [1] |

| OVCAR-4 | Ovarian Cancer | 2.6 | [1] |

| OVCAR-5 | Ovarian Cancer | 2.7 | [1] |

| OVCAR-8 | Ovarian Cancer | 2.8 | [1] |

| NCI/ADR-RES | Ovarian Cancer | 3.0 | [1] |

| SK-OV-3 | Ovarian Cancer | 2.9 | [1] |

| EKVX | NSCLC | 3.1 | [1] |

| HOP-62 | NSCLC | 3.0 | [1] |

| HOP-92 | NSCLC | 2.8 | [1] |

| NCI-H226 | NSCLC | 2.9 | [1] |

| NCI-H23 | NSCLC | 3.2 | [1] |

| NCI-H322M | NSCLC | 3.1 | [1] |

| NCI-H522 | NSCLC | 3.3 | [1] |

| RXF 393 | Renal Cancer | 3.4 | [1] |

| SNB-19 | CNS Cancer | 2.7 | [1] |

| SNB-75 | CNS Cancer | 2.8 | [1] |

| U251 | Glioblastoma | 2.9 | [1] |

Experimental Protocols

Representative Synthesis Protocol for this compound

Step 1: Synthesis of N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

To a stirred solution of 1,6-diaminohexane (10 eq.) in dichloromethane (DCM) at 0 °C is added a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1 eq.) in DCM dropwise over 1 hour. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide.

Step 2: Synthesis of N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (this compound)

To a solution of N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (1 eq.) and 4-bromobenzaldehyde (1.1 eq.) in methanol is added acetic acid (catalytic amount). The mixture is stirred at room temperature for 2 hours. Sodium cyanoborohydride (1.5 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Pancreatic cancer cells (e.g., MiaPaCa-2) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a dose-response range from 0.1 to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Binding Assay (Representative Protocol)

This protocol is a representative method for assessing the direct binding of this compound to the S100A2-p53 complex.

-

Reagents and Buffers:

-

Recombinant human S100A2 protein.

-

A fluorescently labeled peptide derived from the p53 C-terminal binding region (e.g., TAMRA-p53).

-

Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20.

-

-

Assay Procedure:

-

A fixed concentration of the fluorescently labeled p53 peptide (e.g., 10 nM) and S100A2 protein (concentration to be optimized, typically in the low micromolar range) are incubated together in the assay buffer in a black 384-well plate.

-

This compound is added in a serial dilution to the wells containing the S100A2-p53 complex.

-

The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.

-

-

Measurement:

-

Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

The IC50 value, the concentration of the inhibitor that displaces 50% of the fluorescent peptide from S100A2, is calculated by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a competitive binding model.

-

Visualizations

S100A2-p53 Signaling Pathway

Caption: The S100A2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery

Caption: The workflow for the discovery and initial characterization of this compound.

Synthetic Route of this compound

Caption: The proposed two-step synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 3. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S100A2-p53 Protein-Protein Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 is an emerging and promising target for novel anti-cancer therapeutics, particularly in the context of pancreatic ductal adenocarcinoma (PDAC) and other malignancies where this interaction is implicated in disease progression. S100A2, a member of the S100 family of EF-hand calcium-binding proteins, has been shown to directly interact with p53, modulating its transcriptional activity and contributing to cancer cell proliferation and metastasis. This technical guide provides a comprehensive overview of the current landscape of S100A2-p53 protein-protein interaction (PPI) inhibitors, with a focus on their discovery, mechanism of action, and preclinical evaluation. It is intended to serve as a resource for researchers and drug development professionals seeking to explore this novel therapeutic avenue.

The S100A2-p53 Interaction: A Key Oncogenic Node

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumorigenesis. Its function is tightly regulated by a complex network of protein-protein interactions. The S100A2 protein has been identified as a key interaction partner of p53. This interaction is calcium-dependent and has been shown to occur at the C-terminus of p53.[1] In several cancers, including pancreatic, head and neck squamous cell carcinoma, the expression of S100A2 is significantly upregulated.[1]

In the context of pancreatic cancer, overexpression of S100A2 is believed to inhibit the tumor-suppressive functions of p53, leading to unchecked cancer cell proliferation.[2] This makes the S100A2-p53 interaction a compelling target for therapeutic intervention. The development of small molecule inhibitors that can disrupt this interaction holds the potential to restore p53 function and induce cancer cell death.

Signaling Pathways Involving S100A2-p53

The S100A2-p53 axis is integrated into a broader signaling network that drives pancreatic cancer progression. Key pathways include the Transforming Growth Factor-β (TGF-β) signaling cascade and regulation by the transcription factor ΔNp63. In pancreatic ductal adenocarcinoma, S100A2 can modulate the TGF-β pathway in a SMAD4-dependent manner, contributing to epithelial-mesenchymal transition (EMT) and metastasis.[3] Furthermore, ΔNp63, an oncogenic isoform of the p63 transcription factor, can directly upregulate the expression of S100A2, creating a feed-forward loop that promotes tumorigenesis.[1][4]

S100A2-p53 Signaling Cascade in Pancreatic Cancer.

Discovery and Development of S100A2-p53 Inhibitors

The primary strategy for identifying S100A2-p53 inhibitors has been through in-silico screening of large compound libraries, followed by chemical synthesis and cellular activity validation. This approach has led to the identification of several series of sulfonamide-based compounds as promising leads.

In-Silico Screening and Lead Identification

Virtual screening approaches have been instrumental in identifying initial hit compounds. These methods typically involve docking large libraries of small molecules into the p53-binding groove of the S100A2 protein structure.[5] The predicted binding poses and energies are used to rank and select candidate compounds for synthesis and experimental validation. One of the pioneering studies in this area identified N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide as a lead compound with a predicted affinity for the S100A2-p53 binding groove.[4]

General Workflow for S100A2-p53 Inhibitor Discovery.

Sulfonamide-Based Inhibitors

Following the initial in-silico hits, focused libraries of 3,5-bis(trifluoromethyl)benzene sulfonamides and related scaffolds have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines, with a particular focus on pancreatic cancer.[4][6]

Table 1: Cytotoxicity of Representative S100A2-p53 Inhibitors in Pancreatic Cancer Cell Lines

| Compound ID | Structure | MiaPaCa-2 GI50 (µM) | BxPC-3 GI50 (µM) | AsPC-1 GI50 (µM) | Capan-2 GI50 (µM) | HPAC GI50 (µM) | PANC-1 GI50 (µM) | Reference |

| Lead I Analogue (4-20) | 1-(3-(4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)-4-((4-trifluoromethyl)phenyl)sulfonyl)piperazine | Data not available | 0.48 | Data not available | Data not available | Data not available | Data not available | [2] |

| Lead II Analogue (8-11) | N-(3-((4-chloro-3-(trifluoromethyl)benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | Data not available | 1.2 | Data not available | Data not available | Data not available | Data not available | [2] |

| Compound 1 | N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | 2.97 | Data not available | Data not available | Data not available | Data not available | Data not available | [4] |

| S100A2-p53-IN-1 (Compound 51) | Dihydrobenzo[b][1][5]dioxine derivative | 1.2 - 3.4 | Data not available | Data not available | Data not available | Data not available | Data not available | [7] |

Note: Comprehensive GI50 data across all cell lines for each compound is not consistently reported in the public domain. The table reflects the available data.

Structure-activity relationship (SAR) studies have indicated that a propyl alkyl diamine spacer is optimal for activity, while N-methylation is detrimental.[6] The nature of the terminal phenyl substituent appears to have a limited impact on cytotoxicity.[6] The consistent activity of these compounds against pancreatic cancer cell lines, especially those with high endogenous S100A2 expression, supports the hypothesis that they exert their anti-cancer effects through inhibition of the S100A2-p53 interaction.[4]

Experimental Protocols for Inhibitor Characterization

While direct biophysical data for the specific sulfonamide inhibitors is not yet widely published, this section outlines the detailed methodologies for key experiments that are crucial for the characterization of S100A2-p53 PPI inhibitors.

Co-Immunoprecipitation (Co-IP) for Target Engagement

Co-IP is a fundamental technique to demonstrate that a compound can disrupt the interaction between S100A2 and p53 within a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture pancreatic cancer cells (e.g., MiaPaCa-2 or BxPC-3) to 70-80% confluency. Treat cells with the S100A2-p53 inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody specific for S100A2 or p53 overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both S100A2 and p53 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.

-

Co-Immunoprecipitation Workflow for S100A2-p53 Interaction.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based, homogeneous technique that can be used to quantify the binding affinity of inhibitors in a high-throughput format.

Protocol:

-

Reagent Preparation:

-

Purify recombinant human S100A2 and a peptide corresponding to the p53 C-terminal binding domain.

-

Label the p53 peptide with a fluorescent probe (e.g., fluorescein).

-

Prepare a suitable assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20).

-

-

Assay Setup:

-

In a 384-well black plate, add a fixed concentration of the fluorescently labeled p53 peptide and recombinant S100A2 protein. The concentration of S100A2 should be optimized to give a significant polarization signal upon binding to the peptide.

-

Add serial dilutions of the inhibitor compound.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound fluorescent peptide.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic parameters such as association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (KD).

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize recombinant S100A2 protein onto the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection and Binding Measurement:

-

Prepare a series of dilutions of the p53 peptide (analyte) in running buffer (e.g., HBS-EP+ with CaCl2).

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

-

-

Inhibition Assay:

-

To test for inhibition, pre-incubate a fixed concentration of S100A2 with varying concentrations of the inhibitor.

-

Inject these mixtures over a surface with immobilized p53 peptide and measure the binding response. A decrease in the binding signal indicates inhibition.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values for the S100A2-p53 interaction.

-

For the inhibition assay, calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

-

Future Directions and Conclusion

The development of small molecule inhibitors targeting the S100A2-p53 protein-protein interaction is a promising strategy for the treatment of pancreatic cancer and other malignancies. The initial success with sulfonamide-based compounds provides a strong foundation for further drug discovery efforts.

A critical next step will be the comprehensive biophysical characterization of these lead compounds to obtain direct evidence of their binding to S100A2 and their ability to disrupt the interaction with p53. Techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable in this regard.

Furthermore, lead optimization efforts should focus on improving the potency, selectivity, and pharmacokinetic properties of the current inhibitors. The exploration of novel chemical scaffolds through continued in-silico screening and medicinal chemistry efforts will also be crucial.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S100A2 induces epithelial–mesenchymal transition and metastasis in pancreatic cancer by coordinating transforming growth factor β signaling in SMAD4-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Query-guided protein–protein interaction inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

S100A2 in Pancreatic Cancer: A Technical Guide on its Role, Regulation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

S100A2, a calcium-binding protein of the S100 family, has emerged as a significant, albeit complex, player in the pathogenesis of pancreatic cancer. This technical guide synthesizes the current understanding of S100A2's role in pancreatic ductal adenocarcinoma (PDAC), the most common form of pancreatic cancer. It delves into its expression patterns, prognostic value, and intricate involvement in key signaling pathways that drive tumor progression and metastasis. This document provides a comprehensive overview for researchers and drug development professionals, highlighting quantitative data, detailed experimental protocols, and the complex signaling networks in which S100A2 participates.

S100A2 Expression and Prognostic Significance in Pancreatic Cancer

S100A2 expression is controversially reported as both a tumor suppressor and a promoter in different cancers.[1][2] However, in the context of pancreatic cancer, a growing body of evidence points towards its role as a marker of tumor progression and poor prognosis.

Expression Profile of S100A2

Studies have consistently shown that S100A2 expression is significantly elevated in pancreatic cancer tissues compared to normal pancreatic ducts.[1][2][3][4] Its expression increases with the progression of the disease, from precursor lesions like Pancreatic Intraepithelial Neoplasia (PanIN) to invasive ductal carcinoma (IDC).[1][2][3][4] Specifically, S100A2 expression is higher in PanIN and IDC cells than in normal ductal cells, pancreatitis-affected epithelial cells, and intraductal papillary mucinous neoplasms (IPMNs).[1][2][3][4] Furthermore, poorly differentiated adenocarcinomas exhibit higher levels of S100A2 compared to well-differentiated ones.[1][2][3][4]

Prognostic Value of S100A2

High expression of S100A2 in pancreatic cancer is strongly correlated with a negative prognosis.[1][2][3][4][5] Patients with tumors expressing high levels of S100A2 have been shown to have shorter survival times post-resection.[1][2][3][4] In fact, high S100A2 expression is considered an independent marker of poor prognosis.[1][2] Conversely, patients with S100A2-negative tumors show a significant survival benefit from pancreatectomy, even in cases with positive surgical margins or lymph node metastases.[5][6][7] This suggests that S100A2 expression could be a valuable biomarker to predict the response to surgical intervention.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on S100A2 in pancreatic cancer.

| Comparison Group 1 | Comparison Group 2 | Fold Change/Expression Level | P-value | Reference |

| Invasive Ductal Carcinoma (IDC) cells | Normal ductal cells | Higher in IDC | p < 0.007 | [3][4] |

| Invasive Ductal Carcinoma (IDC) cells | Pancreatitis-affected epithelial (PAE) cells | Higher in IDC | p < 0.007 | [3][4] |

| Invasive Ductal Carcinoma (IDC) cells | Intraductal Papillary Mucinous Neoplasm (IPMN) cells | Higher in IDC | p < 0.007 | [3][4] |

| Pancreatic Intraepithelial Neoplasia (PanIN) cells | Normal ductal cells | Higher in PanIN | p = 0.018 | [3][4] |

| IDC with poorly differentiated adenocarcinoma | IDC without poorly differentiated adenocarcinoma | Higher in poorly differentiated | p = 0.006 | [3][4] |

| Patients who survived < 1000 days post-surgery | Patients who survived > 1000 days post-surgery | Higher in shorter survival group | p = 0.043 | [3][4] |

| Pancreatic cancer cell lines from metastatic sites | Pancreatic cancer cell lines from primary sites | Higher in metastatic lines | Not specified | [3][4] |

Table 1: S100A2 Expression in Pancreatic Tissues and Cell Lines

| Prognostic Factor | Patient Cohort | Finding | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value | Reference |

| High S100A2 Expression | 601 patients undergoing pancreatectomy | Independent predictor of poor survival | 2.19 | 1.48-3.25 | < 0.0001 | [6] |

| No High S100A2 Expression | Patients undergoing pancreatectomy vs. locally advanced disease | 10.6 months survival advantage with pancreatectomy | 3.23 | 2.39-4.33 | < 0.0001 | [6] |

| S100A2-negative tumors with involved surgical margins | - | Significant survival benefit from pancreatectomy | - | - | p = 0.0007 | [6] |

| S100A2-negative tumors with lymph node metastases | - | Significant survival benefit from pancreatectomy | - | - | p = 0.0002 | [6] |

Table 2: Prognostic Significance of S100A2 Expression in Pancreatic Cancer

Key Signaling Pathways Involving S100A2

S100A2 is implicated in several critical signaling pathways that are frequently dysregulated in pancreatic cancer. Its interactions with key cellular proteins can influence cell proliferation, apoptosis, and metastasis.

The S100A2-p53 Axis

A crucial interaction occurs between S100A2 and the tumor suppressor protein p53. Wild-type p53 can induce the transcription of S100A2, and in a feedback loop, S100A2 can activate the transcriptional activity of p53.[1][2] However, the precise nature of this interaction in pancreatic cancer, where p53 is often mutated, remains to be fully elucidated.[1][2] The S100A2-p53 protein-protein interaction has been identified as a potential therapeutic target in pancreatic cancer.[9]

References

- 1. Frontiers | S100 Proteins in Pancreatic Cancer: Current Knowledge and Future Perspectives [frontiersin.org]

- 2. S100 Proteins in Pancreatic Cancer: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Over-expression of S100A2 in pancreatic cancer correlates with progression and poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of S100A2 calcium-binding protein predicts response to pancreatectomy for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Complex Interplay Between S100A2 and the p53 Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular interactions between the S100A2 protein and the p53 tumor suppressor. It elucidates the regulatory mechanisms, the functional consequences of their interaction, and the effects of S100A2 modulation on both wild-type and mutant p53, supported by experimental data and detailed protocols.

Executive Summary

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress signals to maintain genomic integrity. The S100A2 protein, a member of the S100 family of calcium-binding proteins, has emerged as a significant modulator of the p53 pathway. Contrary to a simplified inhibitory model, the scientific literature reveals a complex and often synergistic relationship. S100A2 directly binds to wild-type p53 in a calcium-dependent manner, enhancing its transcriptional activity. Furthermore, the p53 protein itself transcriptionally activates the S100A2 gene, forming a positive feedback loop. However, the role of S100A2 in the context of mutant p53 is distinct, involving the regulation of mutant p53 protein stability through chaperone machinery. This guide synthesizes the current understanding of the S100A2-p53 axis, presenting the core molecular mechanisms, quantitative data from key experiments, and detailed protocols for researchers aiming to investigate this pathway.

The S100A2-p53 Signaling Axis

The interaction between S100A2 and p53 is multifaceted, involving direct protein-protein binding and transcriptional co-regulation.

Direct Interaction and Activation of Wild-Type p53

S100A2 has been shown to physically interact with the p53 protein. This interaction is dependent on intracellular calcium levels.[1] Upon binding, S100A2 acts as a positive modulator of p53's function.

-

Mechanism of Interaction : The binding occurs at the C-terminal negative regulatory domain (NRD) of p53.[1][2] This interaction is thought to induce a conformational change in p53 that enhances its ability to bind DNA and activate downstream target genes.

-

Functional Outcome : The association between S100A2 and p53 leads to an increase in the transcriptional activity of p53.[1][3] This results in the elevated expression of p53 target genes responsible for cell cycle arrest and apoptosis, such as CDKN1A (p21).

Transcriptional Feedback Loop

The regulatory relationship is bidirectional. Wild-type p53 can bind to a response element within the promoter region of the S100A2 gene, driving its expression.[4][5] This establishes a positive feedback loop where p53 activation leads to increased S100A2 levels, which in turn further enhances p53's tumor-suppressive functions. This regulation is also influenced by other factors, such as BRCA1 and ΔNp63, which can co-regulate S100A2 expression.[6]

S100A2 and Mutant p53 Stability

The role of S100A2 shifts significantly in cells expressing mutant p53 (mutp53). Certain p53 mutations not only abrogate its tumor-suppressive function but can also confer gain-of-function oncogenic properties. The stability of these mutp53 proteins is heavily dependent on chaperone proteins like HSP90.

Research indicates that S100A2 modulates the interaction between mutp53 and the HSP90 machinery.[6][7] S100A2 competes with mutp53 for binding to the HSP70/HSP90 organizing protein (HOP), a critical co-chaperone.[6] Consequently, the loss or inhibition of S100A2 allows for more efficient HOP-mediated transfer of mutp53 to HSP90, leading to the stabilization and accumulation of oncogenic mutp53.[6][7] Therefore, inhibiting S100A2 in a mutp53 context could paradoxically enhance oncogenic activity.

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from studies investigating the S100A2-p53 relationship.

Table 1: Effect of S100A2 on p53 Transcriptional Activity (Luciferase Reporter Assays)

| Cell Line | Condition | Reporter Construct | Fold Increase in Luciferase Activity (vs. Control) | Reference |

|---|---|---|---|---|

| Oral Carcinoma (FADU) | Co-transfection with S100A2 | p53-responsive element | ~2.5-fold | [1] |

| Osteosarcoma (SaOS-2) | Transfection with p53 | S100A2 promoter | ~5-fold | [4] |

| Osteosarcoma (SaOS-2) | Transfection with p53 + Etoposide | S100A2 promoter | ~10-fold |[4] |

Table 2: Effect of S100A2 Knockdown on Gene and Protein Expression

| Cell Line | Condition | Target Gene/Protein | Method | Observed Effect | Reference |

|---|---|---|---|---|---|

| Non-tumorigenic breast | S100A2 siRNA | Proliferation Rate | Cell Counting | Enhanced proliferation | [6] |

| Basal-like breast cancer | S100A2 siRNA | Mutant p53 | Western Blot | Increased protein levels | [6][7] |

| Lung Adenocarcinoma | S100A2 overexpression | RUNX3, REPRIMO | Oligonucleotide Array | Induced expression | [8] |

| Lung Adenocarcinoma | S100A2 overexpression | EGFR, NFKB2, RELA2 | Oligonucleotide Array | Repressed expression | [8] |

| HNSCC (Cisplatin-resistant) | S100A2 siRNA | S100A2 | Western Blot | Lowered protein levels, increased chemosensitivity |[9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the S100A2-p53 pathway.

Protocol: siRNA-Mediated Knockdown of S100A2

This protocol describes the transient silencing of the S100A2 gene to study the functional consequences of its inhibition.

Objective: To reduce S100A2 protein expression in a target cell line.

Materials:

-

Target cells (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX transfection reagent

-

Pre-designed S100A2 siRNA and negative control siRNA (20 µM stocks)[10]

-

6-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection (e.g., 2.5 x 10⁵ cells/well).[11]

-

siRNA-Lipofectamine Complex Preparation (per well): a. In tube A, dilute 1.5 µL of 20 µM siRNA stock (S100A2 or negative control) into 50 µL of Opti-MEM. Mix gently. b. In tube B, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

-

Transfection: a. Aspirate the culture medium from the cells. b. Add the 100 µL siRNA-lipid complex dropwise to 400 µL of fresh, antibiotic-free complete medium and add this 500 µL mixture to the well.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time should be determined empirically.

-

Validation: Harvest cells for downstream analysis. Confirm knockdown efficiency by Western Blotting or qRT-PCR for S100A2.[9][12]

Protocol: p53 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of p53 by measuring the expression of a luciferase reporter gene under the control of p53 response elements (p53-REs).[13][14]

Objective: To measure changes in p53 transcriptional activity following S100A2 modulation.

Materials:

-

HeLa or HCT116 cells stably expressing a p53-luciferase reporter construct[15][16] or cells for co-transfection.

-

p53-RE Luciferase reporter plasmid (e.g., PG13-luc) and a control plasmid (e.g., Renilla luciferase for normalization).[17][18]

-

Transfection reagent (e.g., FuGENE HD).

-

S100A2 expression vector or S100A2 siRNA.

-

Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System).

-

Luminometer.

-

96-well white, clear-bottom plates.

Procedure:

-

Transfection: a. Seed cells in a 96-well plate. b. Co-transfect cells with the p53-RE Firefly luciferase reporter, the Renilla luciferase control plasmid, and either an S100A2 expression vector or S100A2 siRNA (as per the knockdown protocol). Include appropriate empty vector and negative control siRNA groups.

-

Incubation: Incubate for 24-48 hours post-transfection. If applicable, treat cells with a p53-activating agent (e.g., Doxorubicin) for the final 12-24 hours.

-

Cell Lysis: a. Wash cells once with PBS. b. Add Passive Lysis Buffer (e.g., 20 µL per well) and incubate for 15 minutes on an orbital shaker.

-

Luminometry: a. Add Luciferase Assay Reagent II (Firefly substrate) to the lysate and measure luminescence (Lumi 1). b. Add Stop & Glo Reagent (quenches Firefly and contains Renilla substrate) and measure luminescence again (Lumi 2).

-

Data Analysis: a. Calculate the ratio of Firefly to Renilla luminescence (Lumi 1 / Lumi 2) for each well to normalize for transfection efficiency. b. Express the results as fold change relative to the control condition.

Protocol: Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the in-vivo interaction between S100A2 and p53.[1]

Objective: To pull down p53 and determine if S100A2 is bound to it.

Materials:

-

Cell lysate from cells expressing both proteins.

-

Co-IP Lysis/Wash Buffer (e.g., Tris-buffered saline, pH 7.4, with 1% Triton X-100, protease inhibitors, and 1 mM CaCl₂ or 2 mM EGTA for calcium-dependency tests).

-

Anti-p53 antibody (for pulldown, e.g., DO-1 clone).[19]

-

Isotype-matched IgG (negative control).

-

Protein A/G magnetic beads.

-

Anti-S100A2 antibody (for detection).

-

SDS-PAGE and Western Blot reagents.[20]

Procedure:

-

Lysate Preparation: Lyse cells in Co-IP buffer. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-p53 antibody or control IgG overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washes: Pellet the beads using a magnetic stand. Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP Wash Buffer.

-

Elution: Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-S100A2 antibody to detect the co-precipitated protein. An input lane with a small fraction of the starting lysate should be included.

Implications for Drug Development

The complex nature of the S100A2-p53 interaction has significant implications for therapeutic strategies.

-

Context is Critical: The functional outcome of modulating S100A2 is highly dependent on the p53 status of the cancer.

-

Wild-Type p53 Cancers: In tumors retaining wild-type p53 where S100A2 is downregulated (e.g., via promoter methylation), strategies to restore S100A2 expression could potentially reactivate the p53 tumor-suppressive pathway.

-

Mutant p53 Cancers: Conversely, inhibiting S100A2 in cancers with high levels of gain-of-function mutant p53 could be detrimental by further stabilizing the oncogenic protein.[6] However, this stabilization could also create a dependency, making these cells more sensitive to HSP90 inhibitors.[6][7]

-

Targeting the Interaction: Developing small molecules to disrupt the S100A2-p53 interaction is another potential avenue, with some sulfonamides showing promise in preclinical models of pancreatic cancer.[21]

References

- 1. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional activation of the human S100A2 promoter by wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S100A2 is a BRCA1/p63 coregulated tumour suppressor gene with roles in the regulation of mutant p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S100A2 is a BRCA1/p63 coregulated tumour suppressor gene with roles in the regulation of mutant p53 stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential expression of S100A2 and S100A4 in lung adenocarcinomas: clinicopathological significance, relationship to p53 and identification of their target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. protocols.io [protocols.io]

- 12. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p53 promoter-based reporter gene in vitro assays for quick assessment of agents with genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. signosisinc.com [signosisinc.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. addgene.org [addgene.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

S100A2: A Dual-Faceted Player in Oncology and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The S100A2 protein, a member of the calcium-binding S100 family, has emerged as a molecule of significant interest in cancer research. Initially identified as a tumor suppressor, its role is now understood to be highly context-dependent, functioning as both a promoter and an inhibitor of tumorigenesis across different cancer types. This paradoxical behavior, coupled with its involvement in key signaling pathways that govern cell proliferation, invasion, and metastasis, positions S100A2 as a compelling, albeit complex, therapeutic target. This technical guide provides a comprehensive overview of the current understanding of S100A2 in oncology, with a focus on its prognostic value, underlying molecular mechanisms, and potential as a target for novel anti-cancer therapies. We present quantitative data on its expression and clinical significance, detailed methodologies for its study, and visualizations of its intricate signaling networks.

S100A2 Expression and Prognostic Significance: A Dichotomous Role

The clinical relevance of S100A2 expression is markedly different depending on the cancer type, highlighting its dual functionality. In some malignancies, high S100A2 expression is associated with a favorable prognosis, while in others, it correlates with poor clinical outcomes, including increased metastasis and reduced survival.

Table 1: Prognostic Significance of S100A2 Expression in Various Cancers (Tumor Suppressor Role)

| Cancer Type | S100A2 Expression | Prognostic Correlation | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation(s) |

| Breast Cancer (Luminal A) | High | Longer Overall Survival | 0.65 | 0.45–0.96 | 0.0297 | [1] |

| Colorectal Cancer | Low Cytoplasmic | Poor Cancer-Specific Survival | 0.539 | 0.394-0.737 | <0.001 | [2] |

| Gastric Cancer | Downregulated | Unfavorable Survival | - | - | - | [3] |

Table 2: Prognostic Significance of S100A2 Expression in Various Cancers (Tumor Promoter Role)

| Cancer Type | S100A2 Expression | Prognostic Correlation | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation(s) |

| Non-Small Cell Lung Cancer (Stage I) | Positive | Lower Overall & Disease-Specific Survival | - | - | <0.001 | [4] |

| Ovarian Cancer (All) | High | Worse Overall Survival | 1.18 | 1.04–1.34 | 0.012 | [5][6] |

| Ovarian Cancer (Grade III) | High | Shorter Overall Survival | 1.27 | 1.07–1.5 | 0.0051 | [5] |

| Ovarian Cancer (Endometrioid) | High | Worse Survival | 4.9 | 0.82–29.32 | 0.054 | [5] |

| Endometrial Carcinoma | High | Poor Overall Survival | 1.635 | 1.005-2.659 | 0.048 | [3] |

| Pancreatic Cancer | High | Poor Prognosis | - | - | - | [3] |

| Colorectal Cancer (Stage II & III) | High | Worse Relapse-Free & Overall Survival | RFS: 2.726, OS: 3.941 | RFS: 1.318–5.638, OS: 1.434–10.830 | RFS: 0.007, OS: 0.008 | [7] |

Molecular Mechanisms of S100A2 in Cancer

S100A2 exerts its influence on cancer progression through its involvement in a multitude of cellular signaling pathways. Its ability to interact with key regulatory proteins, including p53, and modulate pathways such as TGF-β, PI3K/AKT, and MEK/ERK, underscores its central role in dictating cell fate.

Interaction with p53

S100A2 directly interacts with the tumor suppressor protein p53, although the functional consequence of this interaction appears to be dependent on the p53 mutation status. In some contexts, S100A2 can enhance the transcriptional activity of wild-type p53. Conversely, loss of S100A2 can lead to the stabilization of mutant p53, potentially promoting tumorigenesis.[5]

References

- 1. Distinct prognostic values of S100 mRNA expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of S100A2 protein as a prognostic marker for patients with stage I non small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prognostic values of S100 family members in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overexpression of the S100A2 protein as a prognostic marker for patients with stage II and III colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of S100A2-p53 Interaction: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Architecture, Binding Kinetics, and Functional Consequences of the S100A2-p53 Complex for Drug Development Professionals, Researchers, and Scientists.

The interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 represents a critical nexus in cellular signaling, with profound implications for cancer biology. This technical guide provides a comprehensive overview of the structural underpinnings of this interaction, detailing the experimental methodologies used to elucidate its characteristics and presenting key quantitative data. Furthermore, it visualizes the associated signaling pathways, offering a foundational resource for researchers and drug development professionals targeting this pivotal protein-protein interaction.

Molecular Architecture of the Interaction

The interaction between S100A2 and p53 is a calcium-dependent process primarily involving the C-terminal negative regulatory domain (NRD) and the tetramerization domain (TET) of p53. S100A2, a member of the S100 family of EF-hand calcium-binding proteins, undergoes a conformational change upon calcium binding, exposing a hydrophobic cleft that facilitates its interaction with target proteins like p53.

While a definitive high-resolution crystal structure of the full-length S100A2-p53 complex remains to be determined, structural studies of the individual proteins and peptide-binding experiments have provided significant insights. The Ca²⁺-loaded form of S100A2 has been structurally characterized, revealing the conformational changes that enable target binding. Homology modeling and NMR spectroscopy studies have been employed to predict the interaction interface, suggesting that specific residues within the hydrophobic cleft of S100A2 engage with key motifs in the p53 C-terminus.

Quantitative Analysis of S100A2-p53 Binding

The affinity of the S100A2-p53 interaction has been quantified using various biophysical techniques. Fluorescence anisotropy and analytical ultracentrifugation have been instrumental in determining the dissociation constants (Kd) for the binding of S100A2 to different p53 domains and oligomeric states. These studies have revealed that S100A2 can bind to both monomeric and tetrameric forms of p53, albeit with different affinities.

| S100 Protein | p53 Peptide/Domain | Method | Dissociation Constant (Kd) (µM) | Reference |

| S100A2 | p53 NRD (residues 367-393) | Fluorescence Anisotropy | Comparable to S100B | |

| S100A2 | p53 TET-L344P (monomeric) | Fluorescence Anisotropy | Tighter than other S100 proteins | |

| S100A2 | p53 C-terminal region | Co-immunoprecipitation | Ca²⁺-dependent interaction | |

| S100A2 | p53 (full-length tetramer) | Analytical Ultracentrifugation | Binds to tetrameric p53 |

Signaling Pathways and Functional Consequences

The interaction between S100A2 and p53 has significant functional consequences, primarily modulating the transcriptional activity of p53. This, in turn, influences critical cellular processes such as cell cycle arrest and apoptosis. In some cellular contexts, the binding of S100A2 to p53 has been shown to enhance p53's ability to bind to the promoter regions of its target genes, such as p21/WAF1, leading to cell cycle arrest. Conversely, there is also evidence suggesting that under certain conditions, the interaction can have an inhibitory effect on p53's pro-apoptotic functions. This dual regulatory role highlights the complexity of the S100A2-p53 interplay and its dependence on the specific cellular environment.

S100A2-p53 Interaction in p53-Mediated Transcriptional Activation

The following diagram illustrates the general workflow for studying the effect of the S100A2-p53 interaction on p53's transcriptional activity.

S100A2-p53 Signaling in Apoptosis

The diagram below depicts a simplified model of how S100A2 may modulate the p53-dependent apoptotic pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the S100A2-p53 interaction.

Co-immunoprecipitation (Co-IP)

This protocol is designed to verify the in vivo interaction between S100A2 and p53 in a cellular context.

Materials:

-

Cell lines expressing endogenous or exogenous S100A2 and p53 (e.g., FADU, SCC-25).

-

Lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Wash buffer: Lysis buffer with 0.1% NP-40.

-

Elution buffer: 0.1 M glycine pH 2.5 or 2x Laemmli sample buffer.

-

Antibodies: Anti-p53 antibody (e.g., DO-1), anti-S100A2 antibody, and appropriate isotype control IgG.

-

Protein A/G agarose or magnetic beads.

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with 1-2 µg of anti-p53 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-S100A2 and anti-p53 antibodies.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine if the interaction with S100A2 affects the DNA-binding activity of p53.

Materials:

-

Purified recombinant human S100A2 and p53 proteins.

-

Double-stranded oligonucleotide probe containing the p53 consensus binding site (e.g., from the p21/WAF1 promoter), end-labeled with ³²P or a fluorescent dye.

-

Binding buffer: 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT, and 1 mM CaCl₂.

-

Poly(dI-dC) as a non-specific competitor.

-

6% non-denaturing polyacrylamide gel.

-

TBE buffer (Tris-borate-EDTA).

Procedure:

-

Prepare the binding reactions by incubating purified p53 (e.g., 100 ng) with or without increasing amounts of purified S100A2 (e.g., 0.5-2 µg) in binding buffer for 20 minutes at room temperature.

-

Add the labeled DNA probe (e.g., 20-50 fmol) and poly(dI-dC) (e.g., 1 µg) to each reaction and incubate for another 20 minutes at room temperature.

-

Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at 150-200V at 4°C.

-

Dry the gel (for radioactive probes) and expose it to X-ray film or a phosphorimager screen, or scan the gel for fluorescence.

Fluorescence Anisotropy

This technique provides quantitative data on the binding affinity between S100A2 and p53-derived peptides.

Materials:

-

Purified recombinant S100A2 protein.

-

Fluorescently labeled peptide corresponding to a p53 binding domain (e.g., NRD or TET), such as fluorescein-labeled p53 peptide.

-

Anisotropy buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl₂.

-

Fluorometer capable of measuring fluorescence anisotropy.

Procedure:

-

Prepare a solution of the fluorescently labeled p53 peptide at a constant concentration (e.g., 25-100 nM) in the anisotropy buffer.

-

Titrate increasing concentrations of purified S100A2 into the peptide solution.

-

After each addition of S100A2, allow the reaction to equilibrate for 2-5 minutes.

-

Measure the fluorescence anisotropy at an appropriate excitation and emission wavelength for the fluorophore.

-

Plot the change in anisotropy as a function of the S100A2 concentration.

-

Fit the binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Analytical Ultracentrifugation (AUC)

AUC is a powerful technique to study the stoichiometry and oligomeric state of the S100A2-p53 complex in solution.

Materials:

-

Purified recombinant S100A2 and p53 proteins.

-

AUC buffer: A buffer that is compatible with both proteins and mimics physiological conditions (e.g., phosphate-buffered saline with CaCl₂).

-

Analytical ultracentrifuge with absorbance and/or interference optics.

Procedure:

-

Prepare samples containing S100A2 alone, p53 alone, and a mixture of S100A2 and p53 at various molar ratios.

-

Load the samples into the appropriate ultracentrifuge cells.

-

Perform sedimentation velocity experiments at a high rotor speed (e.g., 40,000-50,000 rpm).

-

Collect sedimentation data over time using the absorbance or interference optical system.

-

Analyze the data using software such as SEDFIT to determine the sedimentation coefficient distribution c(s). The formation of a complex will be indicated by the appearance of a species with a higher sedimentation coefficient than the individual proteins.

-

Alternatively, perform sedimentation equilibrium experiments at lower rotor speeds to determine the molar mass of the complex and thus its stoichiometry.

Conclusion

The interaction between S100A2 and p53 is a multifaceted process with significant implications for cell fate decisions. This technical guide has provided a detailed overview of the structural basis of this interaction, the quantitative parameters that govern it, and the functional consequences within cellular signaling pathways. The experimental protocols outlined herein offer a robust framework for researchers to further investigate this critical protein-protein interaction. A deeper understanding of the S100A2-p53 complex is paramount for the development of novel therapeutic strategies that aim to modulate the p53 tumor suppressor pathway for the treatment of cancer. Future work focused on obtaining a high-resolution structure of the full-length complex will be invaluable in guiding the rational design of small molecule inhibitors or stabilizers of this interaction.

S100A2-p53 Interaction as a Therapeutic Target: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for the S100A2-p53 protein-protein interaction (PPI), with a focus on the inhibitor S100A2-p53-IN-1. This document details the molecular basis of the interaction, methodologies for its investigation, and data supporting its relevance as a therapeutic target, particularly in oncology.

Introduction: The S100A2-p53 Axis

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity, and its inactivation is a hallmark of many cancers. The S100A2 protein, a member of the S100 family of calcium-binding proteins, has emerged as a key regulator of p53.[1][2] The interaction between S100A2 and p53 is complex, with context-dependent outcomes. In some cancers, such as head and neck squamous cell carcinoma, S100A2 expression is elevated.[1] The interaction is calcium-dependent and has been shown to modulate the transcriptional activity of p53.[1][3] Specifically, S100A2 has been reported to bind to the C-terminal region of p53.[1] This interaction can enhance the binding of p53 to its DNA response elements, thereby increasing the transcription of target genes like p21/WAF1.[1][4]

Conversely, S100A2 has also been implicated in the stabilization of mutant p53 through its interaction with the HSP70/HSP90 chaperone machinery, a mechanism that can promote tumorigenesis.[5][6] Given the multifaceted role of the S100A2-p53 interaction in cancer biology, it presents a compelling target for therapeutic intervention.

Quantitative Data Summary

A critical aspect of target validation is the quantitative characterization of the protein-protein interaction and the potency of its inhibitors. The following tables summarize the key quantitative data available for the S100A2-p53 interaction and the inhibitor this compound.

Table 1: S100A2-p53 Interaction Binding Affinity

| Measurement Technique | p53 Domain | Binding Affinity (Kd) | Reference |

| Fluorescence Anisotropy | NRD (residues 367-393) | Weaker than S100B | [7] |

| Analytical Ultracentrifugation | NRD peptide | Slightly lower affinity than S100B | [7] |

| Fluorescence Anisotropy | TET-L344P peptide | Tighter than other S100 proteins | [7] |

NRD: Negative Regulatory Domain; TET: Tetramerization Domain

Table 2: this compound Inhibitor Activity

| Cell Line | Assay Type | Parameter | Value | Reference |

| MiaPaCa-2 (Pancreatic Cancer) | Cell Growth Inhibition | GI50 | 1.2-3.4 μM | [8] |

| BxPC-3 (Pancreatic Cancer) | Cell Growth Inhibition | GI50 | 1.2 µM (for analogue 8-11) | [9] |

| MiaPaCa-2 (Pancreatic Cancer) | Cell Growth Inhibition | GI50 | 2.97 μM (for lead compound 1) | [10] |

GI50: Growth Inhibition 50

Signaling Pathway and Inhibitor Mechanism

The interaction between S100A2 and p53 is a node in a complex signaling network. Upstream, S100A2 expression is regulated by factors such as BRCA1 and ΔNp63.[6] Downstream, the modulation of p53 activity by S100A2 can influence cell cycle arrest, apoptosis, and DNA repair. The inhibitor this compound is hypothesized to act by competitively binding to the p53-binding groove on S100A2, thereby disrupting the interaction and restoring normal p53 function or inducing degradation of mutant p53.

Experimental Protocols for Target Validation

Validating the S100A2-p53 interaction as a drug target requires a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Confirm In-Cell Interaction

This protocol is designed to verify the physical interaction between endogenous or overexpressed S100A2 and p53 within a cellular context.

Materials:

-

Cell lines expressing S100A2 and p53 (e.g., FADU, SCC-25 oral carcinoma cells).[1]

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

-

Antibodies: Anti-S100A2 antibody, anti-p53 antibody (e.g., DO-1), and a non-specific IgG control.

-

Protein A/G agarose beads.

-

Wash Buffer: Lysis buffer with 0.1% NP-40.

-

Elution Buffer: 0.1 M glycine pH 2.5 or 2x Laemmli sample buffer.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with 2-5 µg of the primary antibody (anti-S100A2, anti-p53, or IgG control) overnight at 4°C with gentle rotation.

-

Add equilibrated Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against S100A2 and p53.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to determine if the S100A2-p53 interaction modulates the ability of p53 to bind its consensus DNA sequence.[4]

Materials:

-

Nuclear extracts from cells expressing p53.

-

Recombinant human S100A2 protein.

-

Double-stranded oligonucleotide probe containing the p53 consensus binding site (e.g., from the p21/WAF1 promoter), labeled with a non-radioactive tag (e.g., IRDye) or 32P.

-

Binding Buffer: 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, 50 ng/µL poly(dI-dC).

-

Calcium Chloride (CaCl2) and EDTA solutions.

-

Native polyacrylamide gel (4-6%).

-

TBE Buffer.

Procedure:

-

Prepare binding reactions in a final volume of 20 µL.

-

To each reaction, add nuclear extract (containing p53) and varying concentrations of recombinant S100A2.

-

Add CaCl2 to the appropriate reactions to a final concentration of 1 mM. For negative controls, add EDTA to 5 mM.

-

Add the labeled oligonucleotide probe (e.g., 20-50 fmol).

-

Incubate at room temperature for 20-30 minutes.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis at a constant voltage (e.g., 100-150 V) at 4°C.

-